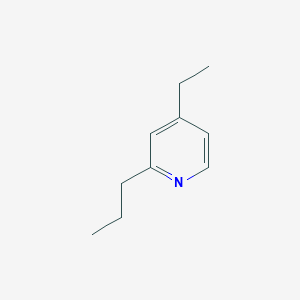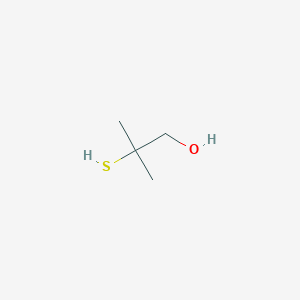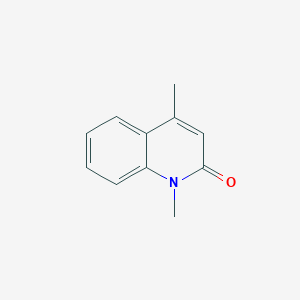![molecular formula C10H14N2O3 B148681 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid CAS No. 138377-78-3](/img/structure/B148681.png)
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, also known as AMAC, is a spirocyclic β-lactam compound with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been investigated for its anticancer properties and has shown promising results in preclinical studies.
Mechanism Of Action
The mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs). In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical And Physiological Effects
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. It has also been shown to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid. One area of interest is the development of new analogs with improved antibacterial and anticancer properties. Another potential direction is the investigation of the mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid and its potential interactions with other drugs. Finally, the use of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid in combination with other drugs for the treatment of bacterial infections and cancer is also an area of interest for future research.
Conclusion:
In conclusion, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a spirocyclic β-lactam compound with potential applications in the field of medicinal chemistry. It exhibits broad-spectrum antibacterial activity and has shown promising results in preclinical studies for the treatment of cancer. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, including the development of new analogs and the investigation of its mechanism of action.
Synthesis Methods
The synthesis of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a multistep process that involves the reaction of 3-aminocrotonic acid with ethyl isocyanoacetate, followed by cyclization with triethylamine. The final product is obtained through acid hydrolysis of the resulting spirocyclic intermediate.
properties
CAS RN |
138377-78-3 |
|---|---|
Product Name |
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid |
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-8(13)6(9(14)15)7(11)10(12)4-2-3-5-10/h2-5,11H2,1H3,(H,14,15) |
InChI Key |
WSSHKDULHWXKPX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C(=O)O |
Canonical SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C(=O)O |
synonyms |
1-Azaspiro[4.4]non-3-ene-3-carboxylicacid,4-amino-1-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





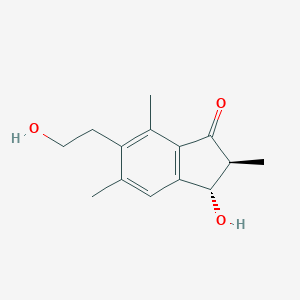
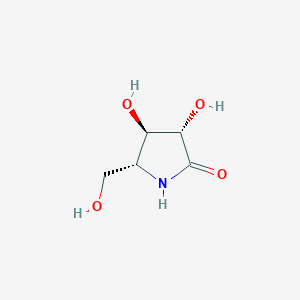
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
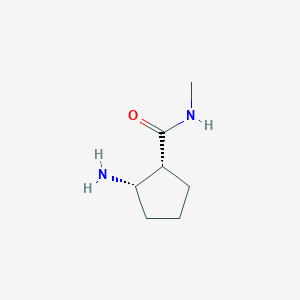
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)


